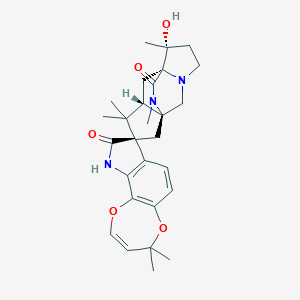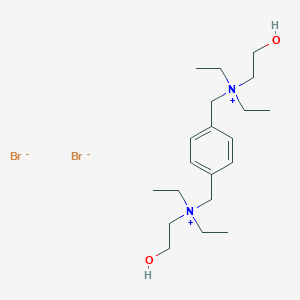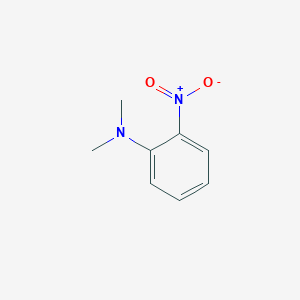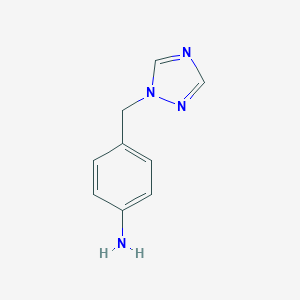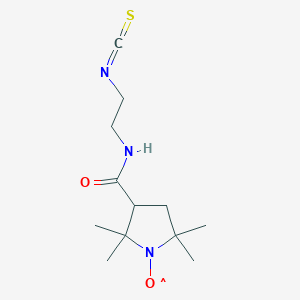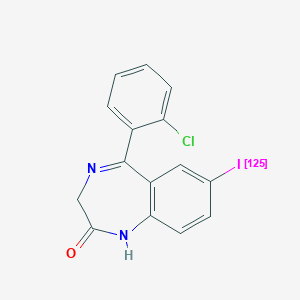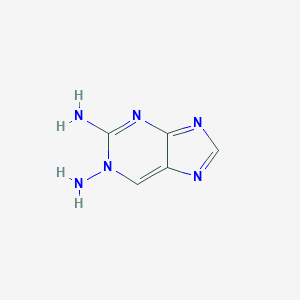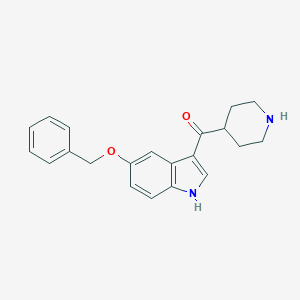
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, also known as BIP-K, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl exerts its effects through the inhibition of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors and neurotransmitters, and its dysregulation has been implicated in various diseases such as cancer and neurological disorders. Ketone, 5-benzyloxy-3-indolyl 4-piperidyl binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemische Und Physiologische Effekte
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and improvement of cognitive function in animal models. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl in lab experiments is its specificity for PKC, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has low toxicity and good bioavailability, making it a safe and effective tool for studying PKC function. However, one limitation of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is its relatively high cost and complex synthesis method, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the precise mechanism of action of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl and its downstream effects on cellular processes.
Synthesemethoden
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is synthesized through a multistep process that involves the reaction of 5-benzyloxy-3-indolyl with 4-piperidone. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in synaptic plasticity and memory formation. This inhibition has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to induce cell death in various cancer cell lines, making it a potential candidate for anticancer drug development.
Eigenschaften
CAS-Nummer |
101670-78-4 |
|---|---|
Produktname |
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl |
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5-phenylmethoxy-1H-indol-3-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O2/c24-21(16-8-10-22-11-9-16)19-13-23-20-7-6-17(12-18(19)20)25-14-15-4-2-1-3-5-15/h1-7,12-13,16,22-23H,8-11,14H2 |
InChI-Schlüssel |
IMVYEAYZQOEKCO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Andere CAS-Nummern |
101670-78-4 |
Synonyme |
(5-phenylmethoxy-1H-indol-3-yl)-(4-piperidyl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



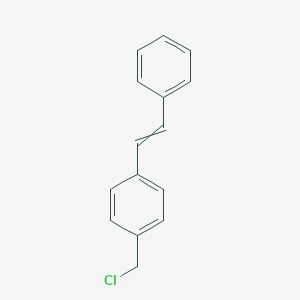
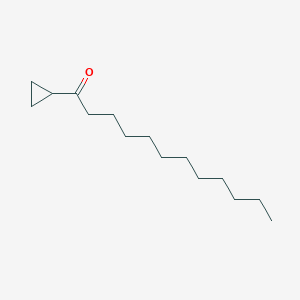
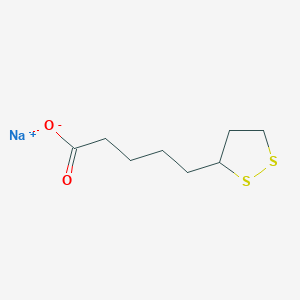
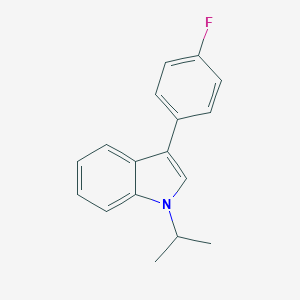
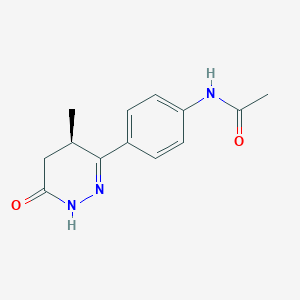
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
